

Part 1: Physicochemical Identity & Structural Properties[1]

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Compound of Interest

Compound Name:	Asn-Arg
CAS No.:	2478-01-5
Cat. No.:	B11932426

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The **Asn-Arg** dipeptide combines a polar, uncharged amide side chain (Asparagine) with a positively charged guanidinium side chain (Arginine). This unique pairing creates a highly hydrophilic, cationic molecular unit at physiological pH.[1]

Table 1: Physicochemical Profile of **Asn-Arg** (NR)

Property	Value / Characteristic	Biological Implication
Molecular Weight	288.30 g/mol	Small enough for paracellular transport; ideal substrate for PEPT transporters.
Net Charge (pH 7.4)	+1	The N-terminal amine (+), C-terminal carboxyl (-), and Arg side chain (+) result in a net positive charge.
Isoelectric Point (pI)	~10.8	Highly basic; retains positive charge in most biological compartments (Cytosol pH 7.2, Lysosome pH 4.5).[1]
Hydropathy	Hydrophilic	High water solubility; unlikely to cross membranes via passive diffusion; requires active transport.
Chemical Liability	High (Deamidation)	The Arg residue at the n+1 position accelerates the deamidation of the preceding Asn.

Part 2: The "Liability Motif" in Biologics & Drug Design

For researchers engineering monoclonal antibodies (mAbs) or peptide therapeutics, the **Asn-Arg** sequence is a critical quality attribute (CQA) to monitor.

Accelerated Deamidation Mechanism

Asparagine residues are prone to non-enzymatic deamidation, forming a cyclic succinimide intermediate that hydrolyzes into Aspartic acid (Asp) or iso-Aspartic acid (isoAsp). This modification introduces a negative charge and alters the peptide backbone, potentially destroying protein function or antigen binding.[1]

Crucial Insight: The rate of Asn deamidation is heavily influenced by the n+1 residue. Arginine (Arg) at n+1 significantly accelerates this process compared to neutral residues.

- Mechanism: The bulky, positively charged guanidinium group of Arg does not sterically hinder the attack of the backbone nitrogen on the Asn side-chain carbonyl. Furthermore, the positive charge may stabilize the transition state or the leaving group (ammonia) through local electrostatic effects.[1]
- Data: Experimental half-lives in model peptides (pH 7.4, 37°C) demonstrate this acceleration:
 - Asn-Ala:
 - **Asn-Arg**: (approx.[2] 4x faster instability)

Proteolytic Susceptibility

The **Asn-Arg** motif is often found adjacent to cleavage sites.

- Trypsin-like Proteases: Cleave peptide bonds C-terminal to Arginine (R). In a sequence ...-**Asn-Arg**-X-..., the bond between Arg and X is the scissile bond. The **Asn-Arg** dipeptide itself is the P2-P1 recognition motif.
- Furin/Prohormone Convertases: Often recognize polybasic sites (e.g., R-X-K/R-R).[1] **Asn-Arg** can appear within these motifs (e.g., **Asn-Arg**-Arg), directing the maturation of pro-proteins.

Visualization of the Deamidation Pathway The following diagram illustrates the degradation pathway of the **Asn-Arg** motif, highlighting the formation of the succinimide intermediate.

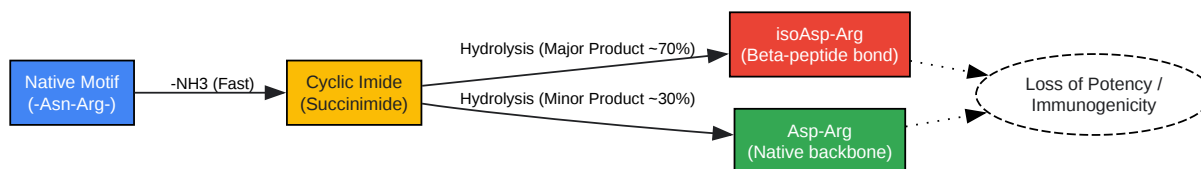


Figure 1: Mechanism of Asn-Arg Deamidation. The Arg residue accelerates succinimide formation.

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Part 3: Physiological Occurrence & Transport[1][4]

In natural biological systems, **Asn-Arg** exists primarily as a transient product of protein catabolism rather than a stored signaling transmitter.

Metabolic Origin

Asn-Arg is generated in the lysosome and extracellular space during the degradation of proteins containing surface-exposed **Asn-Arg** sequences.

- Source: Proteolysis of N-glycosylated proteins (where Asn is central) or Arg-rich domains.
- Fate: It enters the cytosolic pool for hydrolysis by dipeptidases (e.g., Cytosolic Nonspecific Dipeptidase, CNDP2) into free Asparagine and Arginine.[1]

Membrane Transport (PEPT1/PEPT2)

The absorption of **Asn-Arg** from the intestinal lumen (dietary) or reabsorption in the kidney depends on the Solute Carrier 15 (SLC15) family.

- PEPT1 (SLC15A1): Low-affinity, high-capacity transporter.[3] **Asn-Arg** is a substrate, but its positive charge and hydrophilicity make it a lower affinity substrate compared to neutral/hydrophobic dipeptides (e.g., Gly-Sar).[1]
- PEPT2 (SLC15A2): High-affinity transporter (kidney/brain). PEPT2 is critical for scavenging cationic dipeptides like **Asn-Arg** from the glomerular filtrate to prevent loss of nitrogen.

Table 2: Transport Characteristics

Transporter	Tissue Localization	Affinity for Asn-Arg	Physiological Role
PEPT1	Small Intestine (Apical)	Moderate ()	Bulk absorption of dietary peptides.
PEPT2	Kidney (Proximal Tubule)	High ()	Renal reabsorption; clearance from CSF.

Part 4: Experimental Protocols

For researchers needing to identify or quantify **Asn-Arg** in biological matrices or stability studies.

Protocol 1: LC-MS/MS Detection of **Asn-Arg**

This protocol validates the presence of the dipeptide using Multiple Reaction Monitoring (MRM).

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column: C18 Reverse Phase (High aqueous stability required due to polarity).

Workflow:

- Sample Prep: Protein precipitation (Methanol 3:1) of plasma/cell lysate. Supernatant dried and reconstituted in 0.1% FA.
- Chromatography: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a specialized polar-embedded C18 column to retain the hydrophilic **Asn-Arg**.
- MS Settings (Positive Mode):

- Precursor Ion:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

289.2

- Product Ion 1 (Quantifier):ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

175.1 (Loss of Asn residue, detection of Arg fragment).

- Product Ion 2 (Qualifier):

115.1 (Immonium ion of Asn).

- Collision Energy: Optimize between 15–25 eV.

Protocol 2: Accelerated Stability Testing (Deamidation)

To assess if an **Asn-Arg** motif in a candidate drug is a liability.

- Synthesis: Synthesize the peptide fragment containing the **Asn-Arg** motif (e.g., Ac-G-N-R-G-NH₂).
- Incubation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4) and incubate at 37°C.
- Sampling: Aliquot at T=0, 2, 5, 10, 20 days. Quench by lowering pH to 3.0 (freezes succinimide hydrolysis).
- Analysis: Analyze via HPLC-UV (214 nm) or LC-MS.
 - Look for: Appearance of peaks with +1 Da mass shift (Hydrolysis products: Asp/isoAsp) or -17 Da (Succinimide intermediate).
 - Calculation: Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

vs. Time to determine

and

Visualizing the Experimental Workflow

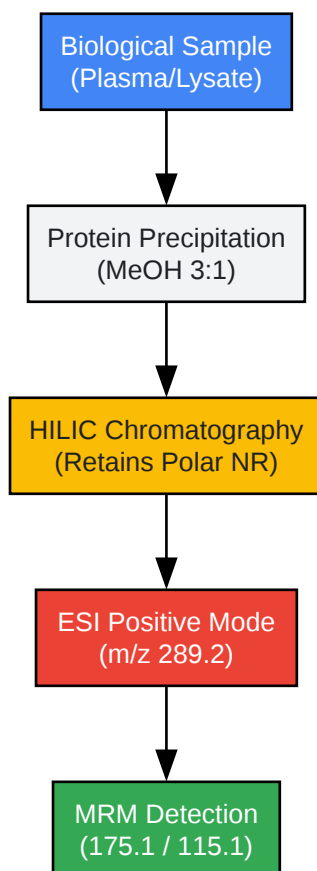


Figure 2: LC-MS/MS Workflow for Asn-Arg Quantification.

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